Methyl 6-[(pyridin-3-yl)amino]hexanoate
Description
Methyl 6-[(pyridin-3-yl)amino]hexanoate is an organic compound featuring a hexanoate ester backbone substituted with a pyridin-3-ylamino group at the 6-position. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol.
Properties
CAS No. |
90067-87-1 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 6-(pyridin-3-ylamino)hexanoate |
InChI |
InChI=1S/C12H18N2O2/c1-16-12(15)7-3-2-4-9-14-11-6-5-8-13-10-11/h5-6,8,10,14H,2-4,7,9H2,1H3 |
InChI Key |
XYGTZUHYPMLRTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(pyridin-3-yl)amino]hexanoate typically involves the reaction of 6-aminohexanoic acid with pyridine-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(pyridin-3-yl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 6-[(pyridin-3-yl)amino]hexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 6-[(pyridin-3-yl)amino]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations :
- Pyridine vs. This may influence solubility or biological target interactions.
- Functional Group Diversity: The sulfonyl group in introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound, which could alter reactivity in nucleophilic substitutions .
Inferred Physicochemical Properties
- Solubility: The pyridine ring may enhance aqueous solubility relative to purely hydrophobic analogs like (thieno-dioxepin) due to polarizable nitrogen .
- Stability : The absence of electron-withdrawing groups (e.g., sulfonyl in ) implies greater stability under basic conditions compared to sulfonamide-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
